METHYL 3-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 3-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a quinoline moiety, a thiophene ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups on the quinoline moiety can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
METHYL 3-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 3-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The quinoline moiety can intercalate with DNA, while the thiophene ring can interact with proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
METHYL 3-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE: Unique due to the combination of quinoline, thiophene, and dichlorophenyl groups.
Methyl 3-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-2-furanecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 3-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-2-pyrrolecarboxylate: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both quinoline and thiophene rings allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C22H14Cl2N2O3S |
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Molecular Weight |
457.3g/mol |
IUPAC Name |
methyl 3-[[2-(3,4-dichlorophenyl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C22H14Cl2N2O3S/c1-29-22(28)20-18(8-9-30-20)26-21(27)14-11-19(12-6-7-15(23)16(24)10-12)25-17-5-3-2-4-13(14)17/h2-11H,1H3,(H,26,27) |
InChI Key |
HGCQMSOZFHGEPZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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